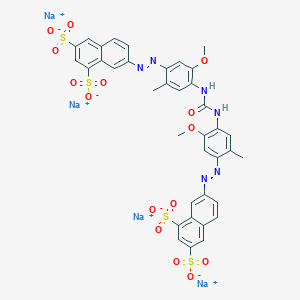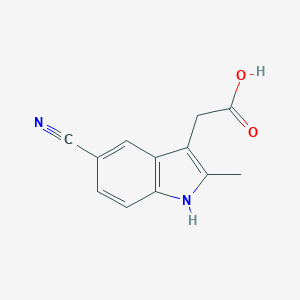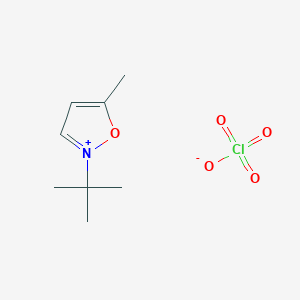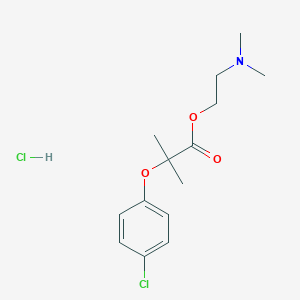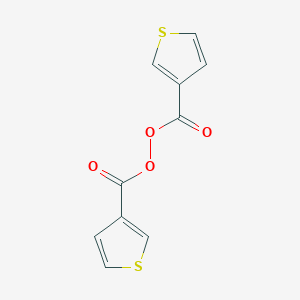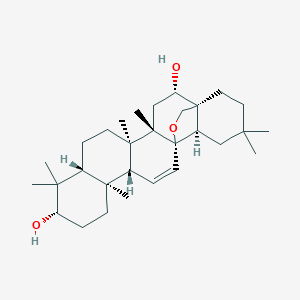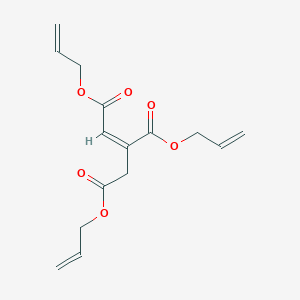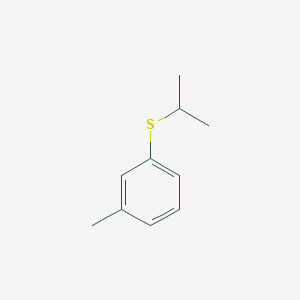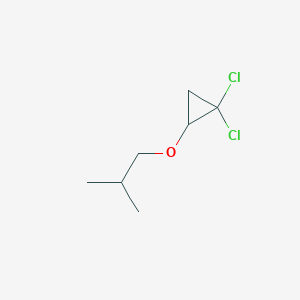
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane, also known as DMDP, is a cyclopropane derivative that has been widely used in scientific research. DMDP is a colorless liquid that is soluble in organic solvents and has a strong odor. This compound has been studied extensively due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is not fully understood, but it is believed to interact with proteins and enzymes in cells. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. The exact mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is an area of ongoing research.
Biochemical And Physiological Effects
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has also been shown to have antifungal and antibacterial properties.
Advantages And Limitations For Lab Experiments
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is also soluble in a range of organic solvents, making it easy to work with in the lab. However, 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has some limitations, including its strong odor and potential toxicity. Care must be taken when handling 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane to avoid exposure to the compound.
Future Directions
There are several future directions for research involving 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane. One area of interest is the development of new compounds based on the structure of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane. These compounds could have potential applications in various fields, including medicine and agriculture. Another area of interest is the further study of the mechanism of action of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane and its effects on cellular processes. This could lead to the development of new drugs and therapies for a range of diseases. Overall, 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane is a promising compound that has the potential to make significant contributions to scientific research.
Synthesis Methods
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane can be synthesized by reacting 1,1-dichlorocyclopropane with 2-methylpropene in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been optimized to produce large quantities of the compound for research purposes.
Scientific Research Applications
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has been used in a variety of scientific research applications, including as a chemical probe for studying protein-ligand interactions, as a building block for synthesizing new compounds, and as a model compound for studying the reactivity of cyclopropane derivatives. 1,1-Dichloro-2-(2-methylpropoxy)cyclopropane has also been used in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
14477-94-2 |
|---|---|
Product Name |
1,1-Dichloro-2-(2-methylpropoxy)cyclopropane |
Molecular Formula |
C7H12Cl2O |
Molecular Weight |
183.07 g/mol |
IUPAC Name |
1,1-dichloro-2-(2-methylpropoxy)cyclopropane |
InChI |
InChI=1S/C7H12Cl2O/c1-5(2)4-10-6-3-7(6,8)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
SCYFBLJDIAZTIO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1CC1(Cl)Cl |
Canonical SMILES |
CC(C)COC1CC1(Cl)Cl |
synonyms |
1-(2,2-dichlorocyclopropyl)oxy-2-methyl-propane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




